molecular formula C15H23NO9 B095602 alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate CAS No. 17296-10-5

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate

Cat. No. B095602
CAS RN: 17296-10-5
M. Wt: 361.34 g/mol
InChI Key: BKJUFVXNIJMMKO-QMIVOQANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate, commonly known as Methyl-α-D-galactopyranoside, is a chemical compound that is widely used in scientific research. It is a derivative of galactose, a monosaccharide sugar that is found in milk and dairy products. Methyl-α-D-galactopyranoside has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

Methyl-α-D-galactopyranoside acts as a competitive inhibitor of galactose transporters in cells. It competes with galactose for binding to the transporters, thereby reducing the uptake of galactose into the cells. This mechanism of action has been extensively studied in bacterial chemotaxis, where Methyl-α-D-galactopyranoside is used as a chemoattractant to attract bacteria towards the source of galactose.

Biochemical And Physiological Effects

Methyl-α-D-galactopyranoside has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to reduce the expression of certain genes involved in carbohydrate metabolism in bacteria. In addition, Methyl-α-D-galactopyranoside has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl-α-D-galactopyranoside in lab experiments is its availability and low cost. It is also stable and easy to handle. However, one of the limitations of using Methyl-α-D-galactopyranoside is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Methyl-α-D-galactopyranoside. One area of research is the development of new methods for the synthesis of Methyl-α-D-galactopyranoside that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of Methyl-α-D-galactopyranoside in different cell types and organisms. Finally, the potential therapeutic applications of Methyl-α-D-galactopyranoside, such as its anti-inflammatory and anti-tumor properties, warrant further investigation.
Conclusion:
In conclusion, Methyl-α-D-galactopyranoside is a widely used chemical compound in scientific research. It has several biochemical and physiological effects, and its mechanism of action has been extensively studied. While it has some limitations in lab experiments, its availability and low cost make it a valuable tool for researchers. Further research is needed to fully understand the potential therapeutic applications of Methyl-α-D-galactopyranoside.

Synthesis Methods

Methyl-α-D-galactopyranoside can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of galactose with acetic anhydride and acetic acid in the presence of a catalyst. The enzymatic synthesis involves the use of enzymes such as galactosidases and transglycosidases to catalyze the conversion of galactose to Methyl-α-D-galactopyranoside.

Scientific Research Applications

Methyl-α-D-galactopyranoside has a wide range of scientific research applications, including the study of carbohydrate metabolism, enzyme kinetics, and bacterial chemotaxis. It is also used as a substrate for the detection of galactosidase activity in bacteria and yeast.

properties

CAS RN

17296-10-5

Product Name

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate

Molecular Formula

C15H23NO9

Molecular Weight

361.34 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13+,14-,15+/m1/s1

InChI Key

BKJUFVXNIJMMKO-QMIVOQANSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C

synonyms

Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate

Origin of Product

United States

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